molecular formula C22H23N3O3S B2556244 N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 946373-78-0

N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

Cat. No. B2556244
CAS RN: 946373-78-0
M. Wt: 409.5
InChI Key: LONAJPAOXPOHGP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis Research into compounds structurally related to N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide has focused on understanding their crystal structures. For example, studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed folded conformations and the inclination angles between pyrimidine and benzene rings, providing insights into their molecular arrangements and potential reactivity (S. Subasri et al., 2017).

Anticancer Activity Derivatives similar to the query compound have been synthesized and tested for their anticancer properties. For instance, 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives demonstrated potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as therapeutic agents (V. Horishny et al., 2021).

Vibrational Spectroscopy and Computational Analysis Vibrational spectroscopy and quantum computational approaches have been applied to antiviral active molecules closely related to the query compound. These studies offer insights into vibrational signatures, rehybridization effects, and hyperconjugation on dimer molecules, aiding in understanding the structural and electronic properties of such compounds (S. J. Jenepha Mary et al., 2022).

Antimicrobial and Anti-Inflammatory Properties Research into thiazolopyrimidine derivatives, which share a structural framework with the query compound, has shown significant antinociceptive and anti-inflammatory activities. These findings suggest the potential for developing new therapeutic agents based on these structural motifs (T. Selvam et al., 2012).

Ligand Design and Metal Complexes Studies on pyridylmethylamide ligands and their zinc complexes, which are structurally related to the query compound, provide valuable information on ligand design and the formation of metal complexes. These insights can be crucial for developing new materials and catalysts (Urmila Pal Chaudhuri et al., 2007).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-6-3-9-18(15(14)2)23-20(26)13-29-21-17-8-4-10-19(17)25(22(27)24-21)12-16-7-5-11-28-16/h3,5-7,9,11H,4,8,10,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONAJPAOXPOHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

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